Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Vue d'ensemble

Description

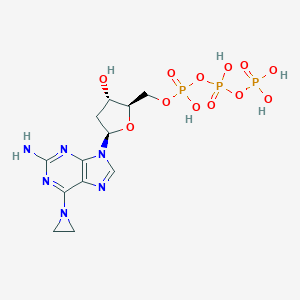

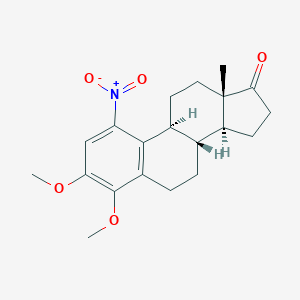

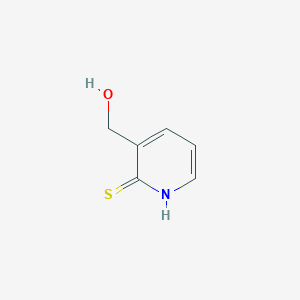

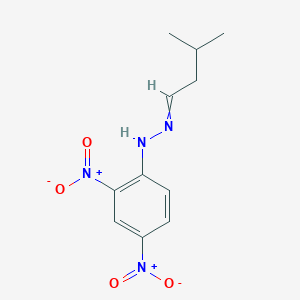

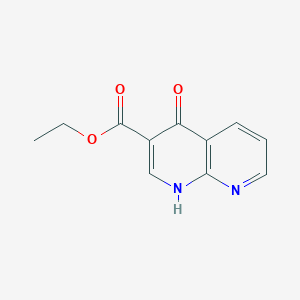

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It is a type of naphthyridine derivative .

Synthesis Analysis

A series of N-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate esters, including Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, has been prepared in two steps from ethyl 2-(2-chloronicotinoyl)acetate . The β-ketoester was treated with N, N-dimethylformamide dimethyl acetal in N, N-dimethylformamide (DMF), yielding a 95% yield of the 2-dimethylaminomethylene derivative . This β-enaminone then reacted with primary amines in DMF at 120°C for 24 hours, affording the target compounds in 47–82% yields by a tandem S N Ar-addition-elimination reaction .Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is available on PubChem . It is a complex structure that includes a naphthyridine ring system.Chemical Reactions Analysis

The synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves a tandem S N Ar-addition-elimination reaction . This reaction involves the addition of a nucleophile to a substrate, followed by the elimination of a leaving group.Applications De Recherche Scientifique

Synthesis and Derivatives

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a key precursor in the synthesis of various naphthyridine derivatives. For instance, Plisson and Chenault (2001) demonstrated its conversion into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, highlighting its role in creating complex heterocyclic compounds (Plisson & Chenault, 2001). Additionally, Leyva-Ramos et al. (2017) employed a microwave-assisted method to synthesize this compound efficiently, emphasizing its importance as an intermediate in the preparation of biologically active naphthyridone derivatives (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Antibacterial Activity

The compound has been utilized in the synthesis of antibacterial agents. Nishigaki, Mizushima, and Senga (1977) explored its treatment with selenium dioxide to create compounds with in vitro antibacterial activity (Nishigaki, Mizushima, & Senga, 1977). Egawa et al. (1984) synthesized analogues of this compound and found them to be more active than enoxacin in antibacterial screenings, demonstrating its potential in developing new antibacterial drugs (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Gastric Antisecretory Properties

Interestingly, Santilli et al. (1987) synthesized derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid, which displayed potent gastric antisecretory properties in animal models. This indicates a potential application in treating gastric disorders (Santilli, Scotese, Bauer, & Bell, 1987).

Mécanisme D'action

Target of Action

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of 1,8-naphthyridine . The primary target of this compound is bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase . These enzymes are crucial for DNA replication and transcription in bacteria and viruses, respectively.

Mode of Action

This compound interferes with DNA synthesis by inhibiting the activity of DNA gyrase and avian myeloblastoma virus reverse transcriptase . This inhibition prevents the unwinding of DNA, which is a necessary step in DNA replication and transcription. As a result, the bacterial or viral replication is halted.

Biochemical Pathways

The inhibition of DNA gyrase and avian myeloblastoma virus reverse transcriptase disrupts the DNA replication and transcription pathways. This leads to the cessation of bacterial or viral proliferation. The compound also inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .

Pharmacokinetics

The compound’s solubility in organic solvents like ethanol suggests it may have good absorption and distribution characteristics .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. For instance, its solubility in water and organic solvents can affect its absorption and distribution in the body

Propriétés

IUPAC Name |

ethyl 4-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-10-7(9(8)14)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQOVONJQDWWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.